7-Fluoro-2-iodobenzo[d]thiazole
Description
7-Fluoro-2-iodobenzo[d]thiazole is a halogen-substituted benzothiazole derivative characterized by a fused bicyclic structure comprising a benzene ring and a thiazole moiety. The molecule features a fluorine atom at the 7-position and an iodine atom at the 2-position of the benzothiazole scaffold. Benzothiazoles are renowned for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . The introduction of halogens such as fluorine and iodine is strategically significant; fluorine enhances metabolic stability and bioavailability through its electron-withdrawing effects, while iodine’s large atomic radius and polarizability may influence binding interactions in biological systems .
Microwave-assisted synthesis, as demonstrated for 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole, might offer an efficient route due to reduced reaction times and improved yields .
Properties
Molecular Formula |
C7H3FINS |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
7-fluoro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3FINS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChI Key |
LLTOGRFBHJRDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, molecular weights, and biological activities of 7-Fluoro-2-iodobenzo[d]thiazole and related benzothiazole derivatives:
Key Observations:
Substituent Effects on Reactivity and Activity Halogen Influence: The iodine atom in this compound may confer distinct electronic and steric properties compared to chloro or bromo analogs (e.g., 7-Chloro-2-iodo-4-methoxybenzo[d]thiazole). Iodine’s polarizability could enhance binding to hydrophobic pockets in biological targets . Fluorine vs. Chlorine: Fluorine’s electronegativity improves metabolic stability, whereas chlorine in compounds like 7-Chloro-6-fluoro-2-(5-aminooxazol...) may enhance lipophilicity and membrane permeability .
Molecular Geometry and Crystallography
- Planarity of the benzothiazole ring is critical for interactions with biological targets. For example, 6-Fluoro-2-(4-methoxyphenyl)imidazo[...] exhibits a dihedral angle of 4.87° between the benzothiazole and phenyl rings, suggesting near-planar geometry favorable for intercalation or enzyme binding .
Pharmacological Profiles Derivatives with aminooxazole/thiazole side chains (e.g., 7-Chloro-6-fluoro-2-(5-aminooxazol...)) demonstrate moderate analgesic and anti-inflammatory activities, likely due to hydrogen bonding interactions with target proteins . Imidazo-fused benzothiazoles (e.g., 6-Fluoro-2-(4-methoxyphenyl)...) show promise in antitumor applications, attributed to their ability to inhibit enzymes like HIV-1 protease .
Synthetic Methodologies
- Microwave-assisted synthesis (e.g., 45 min at 130°C for 6-Fluoro-2-(4-methoxyphenyl)...) offers advantages over conventional heating, such as reduced side reactions and higher purity .
Preparation Methods
Reaction Mechanism
Experimental Protocol
-
Starting Material : 7-Fluoro-2-aminobenzo[d]thiazole (1.0 equiv).
-
Reagents : NaNO₂ (1.2 equiv), HCl (conc.), KI (1.5 equiv).
-
Conditions : 0–5°C in aqueous acetonitrile (2 h), followed by gradual warming to room temperature.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and recrystallization from ethanol.
Key Analytical Data (Compound 7-Fluoro-2-iodobenzo[d]thiazole):
-
¹H NMR (DMSO-d₆): δ 7.32 (dt, J = 8.8, 2.4 Hz), 7.77 (dd, J = 8.8, 4.8 Hz), 7.93 (dd, J = 8.8, 2.4 Hz).
Transition-Metal-Catalyzed Coupling Reactions
Palladium and copper catalysts enable direct iodination of prefunctionalized benzothiazoles. This method is advantageous for substrates sensitive to strong acids.
Sonogashira Coupling and Halogen Exchange
Ullmann-Type Coupling
-
Substrate : 7-Fluoro-2-chlorobenzo[d]thiazole.
-
Reagents : CuI (20 mol%), 1,10-phenanthroline (30 mol%), KI (2.0 equiv).
Direct Halogenation of Benzo[d]thiazole Derivatives
Electrophilic Iodination
Challenges:
-
Regioselectivity issues due to competing iodination at the 4- and 6-positions.
-
Mitigated by steric directing groups or low-temperature conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization-Iodination | 7-Fluoro-2-aminobenzo[d]thiazole | 67–84 | >95 | High regioselectivity, scalable | Requires acidic conditions |
| Sonogashira Coupling | 7-Fluoro-2-bromobenzo[d]thiazole | 48–67 | >90 | Mild conditions, functional group tolerance | Cost of Pd catalysts |
| Electrophilic Iodination | 7-Fluorobenzo[d]thiazole | 60–75 | 85–90 | Direct, single-step | Poor regioselectivity |
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | ICl, H₂SO₄, 0–5°C | 65–75 | |
| Cyclization | Chloroacetyl chloride, EtOH, reflux | 70–80 |
Basic Characterization: Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions. For example, a singlet at δ 8.4 ppm (¹H NMR) corresponds to the NH group in the thiazole ring, while fluorine and iodine substituents cause deshielding in adjacent carbons .
- FT-IR: Absorbance bands at ~1637 cm⁻¹ (C=O) and ~3454 cm⁻¹ (N-H) confirm functional groups .
- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (e.g., C₇H₃FINS requires m/z 295.92) .
Advanced Synthesis: How to optimize iodination regioselectivity in 7-fluorobenzo[d]thiazole derivatives?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups: Electron-withdrawing groups (e.g., -F) direct iodination to the para position. Use Lewis acids like BF₃·Et₂O to enhance selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring iodination at the 2-position .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during iodine monochloride addition .
Experimental Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize quenching steps to prevent over-iodination .
Biological Activity Screening: What in vivo models evaluate analgesic/anti-inflammatory potential?
Methodological Answer:
- Analgesic Activity: Use the tail-flick test in rodents. Administer derivatives (10–50 mg/kg, i.p.) and measure latency to withdrawal from radiant heat .
- Anti-inflammatory Activity: Carrageenan-induced paw edema model. Measure paw volume 3–6 hours post-administration and compare to indomethacin controls .
Note: Ethical guidelines (e.g., FDA-approved protocols) must be followed, as some derivatives are restricted to in vitro use .
Mechanism of Action: How do derivatives interact with G-quadruplex DNA?
Methodological Answer:
Thiazole derivatives adopt crescent conformations that stabilize G-quadruplex structures via π-π stacking and hydrogen bonding. Techniques include:
- Circular Dichroism (CD): Monitor structural changes in DNA upon compound binding .
- DFT Calculations: Analyze HOMO/LUMO distribution to predict π-electron delocalization and binding affinity (e.g., TH3 peptide in ).
Key Insight: Derivatives with extended conjugation (e.g., triazole-thiazole hybrids) show enhanced selectivity for oncogenic G-quadruplexes over duplex DNA .
Computational Studies: How do DFT calculations predict reactivity?
Methodological Answer:
- Geometry Optimization: Use B3LYP/6-31G(d,p) basis sets to model molecular structures and predict bond angles/lengths .
- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to assess electrophilicity. Lower gaps correlate with higher reactivity in nucleophilic substitutions .
- Docking Studies: AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes in ).
Q. Table 2: Example DFT Parameters
| Parameter | Value (TH3 Derivative) | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electron-donating capacity |
| LUMO (eV) | -1.8 | Electrophilicity |
| Band Gap | 4.4 | Reactivity index |
Structure-Activity Relationship (SAR): How do substituents influence activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance antimicrobial activity by increasing membrane permeability. Test via MIC assays against S. aureus and E. coli .
- Bulky Substituents (e.g., aryl groups): Improve binding to hydrophobic enzyme pockets (e.g., COX-2 in anti-inflammatory assays) .
SAR Strategy: Synthesize analogs with varying 2-position groups (e.g., -I, -Br, -CH₃) and compare IC₅₀ values in target assays .
Data Contradiction Note: While some studies report in vivo efficacy , others emphasize strict in vitro use due to regulatory constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
